[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate
Description
[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements
Properties
IUPAC Name |
[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-12-8-13(2)15(4)20(14(12)3)16(24)11-29-19(26)10-22-18(25)9-23-21(27)17-6-5-7-28-17/h5-8H,9-11H2,1-4H3,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYBZZPXSONRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=CO2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate typically involves multi-step organic reactions. The initial step often includes the preparation of the furan-2-carbonylamino intermediate, followed by its coupling with the tetramethylphenyl ethyl derivative under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific conditions such as temperature control and inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as cancer treatment and antimicrobial therapy.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of products in various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and catalysis.
tert-Butyl carbamate: An organic building block used in various chemical syntheses.
Uniqueness
[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate stands out due to its combination of aromatic and heterocyclic structures, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
